molecular formula C18H19BrN4O3 B2696782 N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-27-5

N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2696782
CAS No.: 882080-27-5
M. Wt: 419.279
InChI Key: ODKWPKQRTXSSIY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS: 882080-27-5) is a piperazine-acetamide hybrid compound with a molecular formula of C₁₈H₁₉BrN₄O₃ and a molecular weight of 419.28 g/mol . Its structure comprises:

  • A 2-bromophenyl group attached to the acetamide nitrogen.
  • A 4-nitrophenyl substituent on the piperazine ring.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O3/c19-16-3-1-2-4-17(16)20-18(24)13-21-9-11-22(12-10-21)14-5-7-15(8-6-14)23(25)26/h1-8H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKWPKQRTXSSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Activity

Compounds containing the piperazine moiety have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, Mannich bases derived from piperazine have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Neuropharmacological Effects

The presence of the piperazine ring also suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, making them candidates for treating psychiatric disorders such as anxiety and depression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the phenyl rings significantly influence biological activity:

  • Substituent Effects : The position and nature of substituents (e.g., nitro groups) on the aromatic rings can enhance or diminish antibacterial and anticancer activities.
  • Piperazine Modifications : Alterations to the piperazine structure itself can lead to improved receptor binding affinities, impacting neuropharmacological outcomes .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of piperazine derivatives against MRSA and E. coli, revealing that compounds structurally similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that derivatives with nitro-substituted phenyl groups showed enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The IC50 values were notably lower than those for traditional chemotherapeutics, suggesting a promising avenue for further development .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings of the acetamide and piperazine moieties. These modifications significantly influence molecular weight, polarity, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Substituent Acetamide Substituent Notable Properties
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide C₁₈H₁₉BrN₄O₃ 419.28 4-nitrophenyl 2-bromophenyl High polarity due to nitro group
N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide C₁₉H₂₂BrN₃O₂ 404.31 4-methoxyphenyl 2-bromophenyl Lower melting point vs. nitro analog
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C₁₈H₁₉BrClN₃O 408.73 3-chlorophenyl 2-bromophenyl Moderate polarity, chloro substituent
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C₁₉H₂₁BrClN₃O 422.75 3-chlorophenyl 4-bromo-2-methylphenyl Increased steric bulk
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C₂₂H₂₅N₄O₂S 422.54 4-methoxyphenyl Thiazolyl-p-tolyl High melting point (289–290°C)

Key Observations :

  • Electron-withdrawing vs.
  • Melting points : Nitro-substituted analogs generally exhibit higher melting points due to stronger dipole-dipole interactions, whereas methoxy groups lower melting points .
Table 2: Bioactivity Comparison of Selected Analogs
Compound Reported Activity Reference
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Potential MMP inhibition (anti-inflammatory)
CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) Antimycobacterial (PyrG/PanK inhibition)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Antimicrobial (gram-positive bacteria)
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Anticonvulsant activity in preclinical models

Implications for the Target Compound :

  • The 4-nitrophenyl group may enhance binding to enzymes or receptors through electron-deficient aromatic interactions, similar to nitro-containing analogs like CDD-823953 .
  • The 2-bromophenyl group could contribute to halogen bonding, a feature exploited in kinase inhibitors and antimicrobial agents .

Biological Activity

N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, a compound with the CAS number 882080-27-5, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and neuroprotective effects. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H19BrN4O3, with a molecular weight of 404.27 g/mol. Its structure includes a bromophenyl group and a nitrophenyl piperazine moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis, potentially targeting penicillin-binding proteins, which are crucial for maintaining bacterial cell integrity .

Table 1: Summary of Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
MRSA8 µg/mLInhibition of cell wall synthesis
Escherichia coli16 µg/mLDisruption of protein synthesis
Klebsiella pneumoniae32 µg/mLTargeting penicillin-binding proteins

Neuroprotective Effects

In addition to its antibacterial properties, this compound has been investigated for its neuroprotective effects. The piperazine moiety is known for its role in enhancing cognitive functions and protecting neuronal cells from oxidative stress. Studies indicate that this compound may act as a cholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and potentially improving memory and learning capabilities .

Table 2: Neuroprotective Properties

Assay TypeResultReference
Cholinesterase InhibitionIC50 = 12 µM
Neuroprotection in vitroSignificant reduction in neuronal death

Study on Antibacterial Efficacy

In a controlled study, this compound was tested against various strains of bacteria. The compound exhibited potent activity against MRSA with an MIC of 8 µg/mL. The study concluded that the compound's structural components significantly contributed to its effectiveness as an antibacterial agent .

Neuroprotective Mechanism Investigation

A separate investigation focused on the neuroprotective mechanisms of this compound involved assessing its effects on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound led to a marked decrease in cell death compared to untreated controls. This suggests that the compound may have therapeutic potential in neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, and how can purity be validated?

Answer:
The synthesis typically involves coupling a bromophenylacetamide precursor with a 4-(4-nitrophenyl)piperazine moiety via nucleophilic substitution or amide-bond formation. For example:

  • Step 1 : Synthesize the piperazine intermediate by reacting 4-nitrophenylpiperazine with chloroacetyl chloride under reflux in anhydrous dichloromethane (DCM) .
  • Step 2 : Couple the intermediate with 2-bromoaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrophenyl and bromophenyl groups) .

Basic: What spectroscopic and analytical techniques are critical for structural characterization of this compound?

Answer:

  • FT-IR : Key peaks include C=O stretch (~1700 cm1^{-1}), N–H bend (~1550 cm1^{-1}), and NO2_2 asymmetric stretch (~1520 cm1^{-1}) .
  • NMR : 1^1H NMR should resolve piperazine protons as a multiplet (δ 2.6–3.5 ppm) and acetamide NH as a singlet (δ 8.1–8.3 ppm). 13^{13}C NMR confirms carbonyl carbons (~168 ppm) and nitrophenyl aromatic carbons (~125–150 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 443.2 (calculated for C18_{18}H17_{17}BrN4_4O3_3) .

Intermediate: How can researchers evaluate the compound's pharmacological activity, and what contradictory findings might arise?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against Aurora kinases (Aurora-A/B/C) using fluorescence polarization assays, with IC50_{50} values compared to reference inhibitors (e.g., IC50_{50} < 1 µM for Aurora-A) .
    • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency and mortality rates .
  • Contradictions : Discrepancies may arise between in vitro kinase inhibition and in vivo anticonvulsant efficacy due to pharmacokinetic factors (e.g., blood-brain barrier permeability) .

Intermediate: What mechanistic hypotheses explain its anticonvulsant properties, and how can they be tested?

Answer:

  • Hypothesis 1 : The compound modulates GABAA_A receptors via piperazine-mediated allosteric effects. Validate using patch-clamp electrophysiology in hippocampal neurons .
  • Hypothesis 2 : Inhibition of voltage-gated sodium channels (Nav1.2). Test via whole-cell voltage-clamp assays in HEK293 cells expressing Nav1.2 .
  • Dose-Response Analysis : Compare ED50_{50} values in MES models (e.g., 15–30 mg/kg) to establish therapeutic windows .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Answer:

  • Piperazine Modifications : Replace the 4-nitrophenyl group with 2-chlorophenyl to enhance lipophilicity and CNS penetration. Compare logP values (e.g., ClogP 3.2 vs. 3.8) .
  • Acetamide Chain : Introduce methyl groups at the α-position to reduce metabolic degradation. Assess stability in liver microsomes (e.g., t1/2_{1/2} > 120 min) .
  • Bioisosteres : Replace bromophenyl with thiazole rings to improve solubility while maintaining aromatic stacking interactions .

Advanced: What computational approaches are effective for predicting binding modes and off-target risks?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with Aurora-A kinase (PDB: 1MQ4). Key residues: Lys162 (hydrogen bond with acetamide) and Leu139 (hydrophobic interaction with bromophenyl) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the kinase-inhibitor complex. Monitor RMSD (< 2.0 Å) and binding free energy (MM/PBSA < -50 kcal/mol) .
  • Off-Target Screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., serotonin receptors 5-HT1A_{1A}), followed by in vitro selectivity assays .

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